molecular formula C12H21NO5S B13802374 methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate

methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate

Cat. No.: B13802374
M. Wt: 291.37 g/mol
InChI Key: UJXBSCSZWLNHRN-JTQLQIEISA-N
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Description

Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a dioxothiazin ring and a propanoate ester, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate typically involves multiple steps:

    Formation of the dioxothiazin ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the 1,1-dioxo-3,6-dihydrothiazin ring.

    Esterification: The propanoate ester is formed by reacting the intermediate with methanol in the presence of an acid catalyst.

    Protection of hydroxyl groups: The hydroxyl groups are protected using tert-butyl groups to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve:

    Batch processing: Utilizing large reactors to carry out the synthesis in a stepwise manner.

    Continuous flow synthesis: Employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Acid or base catalysts for esterification and substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate has several scientific research applications:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-hydroxypropanoate: Similar structure but lacks the tert-butyl protection.

    Ethyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H21NO5S

Molecular Weight

291.37 g/mol

IUPAC Name

methyl (2S)-2-(1,1-dioxo-3,6-dihydrothiazin-2-yl)-3-[(2-methylpropan-2-yl)oxy]propanoate

InChI

InChI=1S/C12H21NO5S/c1-12(2,3)18-9-10(11(14)17-4)13-7-5-6-8-19(13,15)16/h5-6,10H,7-9H2,1-4H3/t10-/m0/s1

InChI Key

UJXBSCSZWLNHRN-JTQLQIEISA-N

Isomeric SMILES

CC(C)(C)OC[C@@H](C(=O)OC)N1CC=CCS1(=O)=O

Canonical SMILES

CC(C)(C)OCC(C(=O)OC)N1CC=CCS1(=O)=O

Origin of Product

United States

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